N-[2-(cyclohex-1-en-1-yl)ethyl]-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide
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Overview
Description
N-[2-(cyclohex-1-en-1-yl)ethyl]-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline core, which is known for its biological activity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide typically involves multiple steps. One common approach is to start with the quinoxaline core and introduce the sulfonamide group through sulfonation reactions. The cyclohexenyl ethyl group can be added via alkylation reactions using appropriate alkylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation and alkylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclohex-1-en-1-yl)ethyl]-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.
Scientific Research Applications
N-[2-(cyclohex-1-en-1-yl)ethyl]-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide involves its interaction with specific molecular targets. The quinoxaline core can bind to enzymes or receptors, modulating their activity. The sulfonamide group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide
- 2-(1-cyclohexenyl)ethylamine
- 2-(1-cyclohexenyl)cyclohexanone
Uniqueness
N-[2-(cyclohex-1-en-1-yl)ethyl]-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide is unique due to its combination of a quinoxaline core and a sulfonamide group, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for further research and development.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2,3-dioxo-1,4-dihydroquinoxaline-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c20-15-16(21)19-14-10-12(6-7-13(14)18-15)24(22,23)17-9-8-11-4-2-1-3-5-11/h4,6-7,10,17H,1-3,5,8-9H2,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPVHDJZCHGYYGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNS(=O)(=O)C2=CC3=C(C=C2)NC(=O)C(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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